molecular formula C9H10FNO B13253625 4-Cyclopropoxy-3-fluoroaniline

4-Cyclopropoxy-3-fluoroaniline

Cat. No.: B13253625
M. Wt: 167.18 g/mol
InChI Key: OPTZOTRWXWOHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-fluoroaniline typically involves the reaction of 4-fluoroaniline with cyclopropyl alcohol under specific conditions. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the cyclopropoxy group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-fluoroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopropoxy-3-fluoroaniline is utilized in various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-3-fluoroaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific research and industrial applications where these properties are desired .

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

4-cyclopropyloxy-3-fluoroaniline

InChI

InChI=1S/C9H10FNO/c10-8-5-6(11)1-4-9(8)12-7-2-3-7/h1,4-5,7H,2-3,11H2

InChI Key

OPTZOTRWXWOHEI-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.